3,4-Dichlorobenzyl bromide

Overview

Description

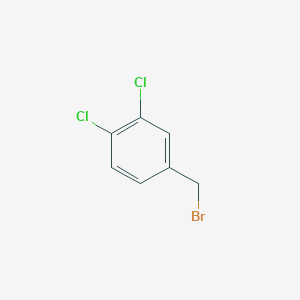

3,4-Dichlorobenzyl bromide (IUPAC name: 4-(bromomethyl)-1,2-dichlorobenzene; CAS RN: 18880-04-1) is a halogenated aromatic compound with the molecular formula C₇H₅BrCl₂ and a molecular weight of 239.92 g/mol . It is characterized by two chlorine atoms at the 3- and 4-positions of the benzene ring and a bromomethyl group at the 4-position. Physically, it is a liquid with a boiling point of 116–119°C at 1 mmHg .

This compound is widely utilized as a pharmaceutical intermediate and in organic synthesis, particularly in alkylation reactions to introduce the 3,4-dichlorobenzyl moiety into target molecules . For example, it has been employed in synthesizing antimycobacterial agents , sulfonamide inhibitors , and heterocyclic derivatives such as imidazolium salts . Its reactivity stems from the electron-withdrawing effects of the chlorine substituents, which enhance the electrophilicity of the benzylic bromine atom, facilitating nucleophilic substitution reactions .

Preparation Methods

Radical Bromination of 3,4-Dichlorotoluene

The most direct route to 3,4-dichlorobenzyl bromide involves the radical bromination of 3,4-dichlorotoluene. This method leverages free radical chain mechanisms to substitute a hydrogen atom on the methyl group with bromine.

Reaction Mechanism

-

Initiation : A radical initiator (e.g., ultraviolet light or peroxides) generates bromine radicals (Br- ) from molecular bromine (Br₂).

-

Propagation :

-

Br- abstracts a hydrogen atom from the methyl group of 3,4-dichlorotoluene, forming a benzyl radical.

-

The benzyl radical reacts with Br₂ to yield this compound and regenerate Br- .

-

-

Termination : Radical recombination halts the chain process.

Optimization Parameters

-

Temperature : 80–100°C to balance reaction rate and side-product formation.

-

Bromine Equivalents : A slight excess (1.1–1.2 equiv) ensures complete conversion.

-

Solvent : Non-polar solvents (e.g., CCl₄) minimize polar byproducts.

Challenges

-

Competing electrophilic aromatic bromination can occur if Lewis acids (e.g., FeBr₃) are present, leading to ring-brominated derivatives like 3,4-dichloro-5-bromotoluene .

-

Purification requires fractional distillation or recrystallization to separate the desired product from unreacted toluene and dibrominated byproducts.

Halide Exchange Reactions

An alternative approach involves substituting a pre-existing halogen on 3,4-dichlorobenzyl chloride with bromide.

Method Overview

-

Substrate Preparation : 3,4-Dichlorobenzyl chloride is synthesized via chlorination of 3,4-dichlorotoluene using Cl₂ under radical conditions.

-

Halide Exchange :

-

Treatment with NaBr or KBr in a polar aprotic solvent (e.g., DMF) facilitates nucleophilic substitution.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

-

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 12–24 h |

| Temperature | 60–80°C |

Limitations

-

Incomplete substitution may necessitate repetitive washing with NaHCO₃ to remove residual chloride.

-

Higher costs compared to direct bromination due to multi-step synthesis.

Hydrobromic Acid (HBr) Mediated Bromination

Gaseous or aqueous HBr can brominate 3,4-dichlorobenzyl alcohol in an acid-catalyzed reaction.

Procedure

-

Substrate Synthesis : 3,4-Dichlorobenzyl alcohol is oxidized from 3,4-dichlorotoluene via hydroxylation.

-

Bromination :

-

HBr is introduced under reflux with H₂SO₄ as a catalyst.

-

The reaction proceeds via an SN2 mechanism, displacing the hydroxyl group with bromide.

-

Key Observations

-

Yield : 65–75%, with losses attributed to ether formation or dehydration side reactions.

-

Purity : Post-reaction neutralization with NaOH followed by extraction improves purity to >95% .

Industrial-Scale Purification Strategies

Crude this compound often contains impurities such as 2,3-dichlorobenzyl bromide and unreacted toluene. Multistage crystallization, as demonstrated in dichlorobromobenzene synthesis , offers a scalable solution:

-

Primary Crystallization : Dissolve the crude product in a minimal volume of hot ethanol.

-

Graded Cooling : Gradually reduce temperature to isolate high-purity crystals.

-

Mother Liquor Recycling : Residual liquors are reprocessed to maximize yield.

Comparative Efficiency

| Purification Stage | Purity Increase | Yield Retention |

|---|---|---|

| First Crystallization | 91% → 97% | 85% |

| Second Crystallization | 97% → 99% | 78% |

Emerging Methodologies and Innovations

Recent advances focus on catalytic systems to improve selectivity:

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the benzyl group to a carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the benzyl bromide to the corresponding benzyl alcohol.

Major Products:

Nucleophilic Substitution: The major products are substituted benzyl derivatives, depending on the nucleophile used.

Oxidation: The major product is 3,4-dichlorobenzoic acid.

Reduction: The major product is 3,4-dichlorobenzyl alcohol.

Scientific Research Applications

Pharmaceutical Applications

3,4-Dichlorobenzyl bromide serves as an important pharmaceutical intermediate . It is employed in the synthesis of various bioactive compounds, including:

- Alkaloids : It plays a role in synthesizing alkaloids such as galanthamine, which is used for treating Alzheimer's disease.

- Antimycotic Agents : The compound is involved in the production of benzylidene thiazolidinediones, which exhibit antifungal properties.

Case Study : A study demonstrated the successful protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde using this compound. This reaction yielded a high regioselectivity compared to other alkyl halides, showcasing its utility in organic synthesis .

Agrochemical Applications

In agrochemicals, this compound is used as an intermediate for developing pesticides and herbicides. Its ability to modify chemical structures makes it valuable for creating compounds that can effectively target agricultural pests.

Dyestuff Production

The compound is also significant in the dyestuff industry , where it acts as a raw material for synthesizing various dyes. Its chlorinated structure contributes to the stability and color properties of the resulting dyes.

Organic Synthesis

This compound is a key reagent in organic synthesis reactions due to its reactivity. It can be utilized in:

- Substitution Reactions : The compound undergoes nucleophilic substitution reactions to form various derivatives.

- Coupling Reactions : It can participate in coupling reactions to produce complex organic molecules.

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. It is classified as light-sensitive and should be handled with care to avoid exposure .

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzyl bromide involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3,4-dichlorobenzyl bromide with structurally analogous benzyl halides:

Key Observations :

- Boiling Points: The 3,4-dichloro substitution increases boiling point compared to mono-substituted analogs (e.g., 4-chlorobenzyl bromide) due to stronger intermolecular van der Waals forces .

- Melting Points : 2,5-Dichlorobenzyl bromide has a defined melting point (42°C), while this compound remains liquid at room temperature, reflecting differences in molecular symmetry .

Biological Activity

3,4-Dichlorobenzyl bromide (DCBB) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzyl ring, which enhances its reactivity and biological activity. The molecular formula is CHBrCl.

Antiviral Activity

Recent studies have highlighted the antiviral potential of DCBB, particularly against Dengue virus (DENV). A study demonstrated that DCBB exhibited improved potency against DENV-1 and DENV-2 with effective concentrations (EC) of 1.8 μM and 0.062 μM, respectively. However, it showed diminished activity against DENV-3 (EC > 5 μM), indicating a selective efficacy that could be leveraged for targeted antiviral therapies .

Antibacterial and Antifungal Activity

DCBB has also been evaluated for its antibacterial and antifungal properties. A study reported that compounds with similar structural features to DCBB displayed broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial effects . Additionally, antifungal activity against Candida species was observed, suggesting potential applications in treating fungal infections .

The biological activity of DCBB can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound appears to interfere with viral replication processes, potentially by disrupting viral entry or assembly.

- Membrane Disruption : DCBB may disrupt microbial cell membranes, leading to cell lysis and death.

- Modulation of Protein Kinases : Some studies suggest that DCBB may inhibit specific protein kinases involved in cellular signaling pathways, impacting cell growth and survival .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, DCBB was tested against multiple strains of DENV. The results indicated a dose-dependent response with significant inhibition of viral replication at lower concentrations compared to untreated controls.

| Virus Strain | EC (μM) |

|---|---|

| DENV-1 | 1.8 |

| DENV-2 | 0.062 |

| DENV-3 | >5 |

Case Study 2: Antibacterial Activity

In a study assessing the antibacterial properties of DCBB derivatives, several compounds showed remarkable efficacy against resistant strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

These findings underscore the potential for developing new antibiotics based on the structure of DCBB.

Q & A

Basic Questions

Q. What are the critical safety considerations when handling 3,4-Dichlorobenzyl bromide in laboratory settings?

- Answer : this compound is highly toxic and corrosive. Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Handling Precautions : Avoid direct contact with skin or eyes. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .

- Storage : Store in a cool, dry, well-ventilated area away from oxidizing agents and bases. Use amber glass containers to prevent light-induced degradation .

- Emergency Protocols : Use spill kits with inert absorbents (e.g., vermiculite) for containment. Neutralize residues with sodium thiosulfate before disposal .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Answer : The compound’s properties influence reaction setup and purification:

Advanced Research Questions

Q. How can researchers optimize alkylation reactions using this compound as an alkylating agent?

- Answer : Optimization strategies include:

- Base Selection : Sodium hydride (NaH) in DMF effectively deprotonates nucleophiles (e.g., indoles, amines) to enhance alkylation efficiency. For example, NaH (2.2 equiv.) in DMF at 0–25°C achieves >80% yield in indole benzylation .

- Solvent Compatibility : Polar aprotic solvents (DMF, THF) stabilize intermediates. Avoid protic solvents to prevent hydrolysis .

- Temperature Control : Reactions proceed efficiently at room temperature. Elevated temperatures may induce side reactions (e.g., elimination) .

- Purification : Use flash chromatography (heptane/ethyl acetate gradient) followed by reversed-phase HPLC for high-purity products .

Q. What analytical methodologies are recommended for detecting residual this compound in synthetic products?

- Answer :

- HPLC-UV Derivatization : React residual benzyl halides with 1-(4-nitrophenyl)piperazine (4-NPP) to form UV-active adducts. Use a C18 column with acetonitrile/water gradient (detection at 254 nm). Limit of quantification (LOQ): 0.1 ppm .

- GC-MS : Direct analysis via electron ionization (EI) at m/z 238 (molecular ion cluster for C₇H₅BrCl₂⁺). Validate with spiked samples to confirm recovery rates .

- ¹H-NMR : Monitor diagnostic peaks (δ 4.8–5.4 ppm for -CH₂Br) to identify unreacted starting material .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The chlorine substituents at the 3- and 4-positions exert strong electron-withdrawing effects:

- Enhanced Electrophilicity : The electron-deficient benzyl carbon facilitates SN2 attacks by nucleophiles (e.g., amines, thiols) .

- Steric Considerations : The 3,4-dichloro arrangement minimally hinders nucleophile access compared to 2,6-dichloro analogs, enabling faster reaction kinetics .

- Byproduct Mitigation : Reduced formation of elimination products (e.g., alkenes) due to moderate steric hindrance .

Q. Methodological Notes

Properties

IUPAC Name |

4-(bromomethyl)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWSBDFQAJXCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348666 | |

| Record name | 3,4-Dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18880-04-1 | |

| Record name | 3,4-Dichlorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18880-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichlorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.